molecular formula C10H10N2S B1470289 (2-(Thiophen-2-yl)pyridin-3-yl)methanamine CAS No. 1255636-71-5

(2-(Thiophen-2-yl)pyridin-3-yl)methanamine

Cat. No. B1470289
CAS RN: 1255636-71-5
M. Wt: 190.27 g/mol
InChI Key: OXGHEWLYXMFWKI-UHFFFAOYSA-N
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Description

“(2-(Thiophen-2-yl)pyridin-3-yl)methanamine”, also known as TPA, is a molecule with potential application in several fields. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .


Molecular Structure Analysis

The molecular formula of “(2-(Thiophen-2-yl)pyridin-3-yl)methanamine” is C10H10N2S. The InChI code for a similar compound, [6-(thiophen-3-yl)pyridin-3-yl]methanamine, is 1S/C10H10N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2 .

Scientific Research Applications

Dye-Sensitized Solar Cells

Pyridine-based dyes, which include “(2-(Thiophen-2-yl)pyridin-3-yl)methanamine”, have been used in the design of donor-π-acceptor dyes for dye-sensitized solar cells . These dyes have been linked via acceptor groups to thienothiophene, which acts as a π-spacer group . The dyes exhibit a range of highest occupied molecular orbital energies and lowest unoccupied molecular orbital energies, influencing their photovoltaic performance .

Photovoltaic Efficiency

Certain dyes, such as A6, A7, and A8, exhibit smaller energy gaps, lower hardness, higher electrophilicity index, and better photovoltaic performance than other sensitizers . These dyes spend less time in the excited state, meaning they emit photons more efficiently .

Light Harvesting Efficiency

The dye A8, which includes “(2-(Thiophen-2-yl)pyridin-3-yl)methanamine”, has a higher light harvesting efficiency, which increases the photovoltaic efficiency of the designed dye .

Hybrid Solar Cells

“(2-(Thiophen-2-yl)pyridin-3-yl)methanamine” is a potential ligand replacement for poly (3-hexylthiophene)/CdSe hybrid solar cells .

Drug Metabolism

Although not directly related to “(2-(Thiophen-2-yl)pyridin-3-yl)methanamine”, similar compounds have been found to exhibit high coumarin 7-hydroxylase activity and can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide .

Research Chemicals

“(2-(Thiophen-2-yl)pyridin-3-yl)methanamine” is available as a research chemical, with potential applications in various fields of scientific research .

properties

IUPAC Name

(2-thiophen-2-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGHEWLYXMFWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Thiophen-2-yl)pyridin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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